1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Description
1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a complex organic compound that features a naphthalene ring, a phenyl group, and an oxadiazole ring
Properties
IUPAC Name |
1-naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(22-17-12-6-10-14-7-4-5-11-16(14)17)21-13-18-23-19(24-26-18)15-8-2-1-3-9-15/h1-12H,13H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKPHGCLIWULLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Coupling with Naphthalene Derivative: The oxadiazole intermediate is then coupled with a naphthalene derivative through a nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the coupled product with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.
Biological Studies: The compound could be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to participate in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-triazol-5-yl)methyl]urea: Similar structure but with a triazole ring instead of an oxadiazole ring.
1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]urea: Contains a thiadiazole ring, which could impart different electronic properties.
Uniqueness
1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is unique due to the presence of the oxadiazole ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different heterocyclic rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
